molecular formula C18H13F3O3 B380536 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one CAS No. 315233-81-9

7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one

Cat. No.: B380536
CAS No.: 315233-81-9
M. Wt: 334.3g/mol
InChI Key: WXDCNWUUMGARRR-UHFFFAOYSA-N
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Description

7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry research. This compound features a core benzopyrone structure substituted with an ethoxy group at the 7-position, a phenyl ring at the 3-position, and a trifluoromethyl group at the 2-position. The trifluoromethyl group is a key moiety known to enhance a compound's metabolic stability, lipophilicity, and overall bioavailability, making it a valuable structural feature in the development of pharmacologically active molecules . Chromen-4-one scaffolds, particularly isoflavones, are widely studied for their diverse biological activities. Based on research into highly similar compounds, this ethoxy derivative may serve as a key intermediate or precursor in the synthesis of potent and competitive formyl peptide receptor (FPR) antagonists . FPRs are involved in the regulation of inflammatory processes, and their antagonists are investigated for potential therapeutic applications in inflammatory diseases . The structural characteristics of this compound, especially the twisted conformation between the benzopyran mean plane and the exocyclic phenyl ring, are crucial for its interaction with biological targets and can be confirmed through techniques like X-ray crystallography . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers are advised to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

7-ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O3/c1-2-23-12-8-9-13-14(10-12)24-17(18(19,20)21)15(16(13)22)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDCNWUUMGARRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-ethoxy-4-hydroxycoumarin with trifluoromethyl benzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a vital building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a reagent in various organic reactions. The trifluoromethyl group enhances the compound's reactivity, making it valuable in synthetic pathways aimed at developing novel chemical entities.

Table 1: Synthetic Applications of 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one

Application AreaDescription
Building BlockUsed for synthesizing complex organic molecules.
ReagentActs as a reagent in various organic reactions, enhancing reactivity due to the trifluoromethyl group.

Biological Activities

Research into the biological activities of this compound has revealed potential antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, derivatives of chromenone compounds have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these bacteria .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research highlights its ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a role in developing therapies for inflammatory diseases .

Table 2: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
Anti-inflammatoryInhibits IL-6 and TNF-α production
AnticancerPotential cytotoxic effects on cancer cell lines (A549, MCF-7)

Medicinal Applications

The therapeutic potential of this compound is being explored extensively in the context of drug development.

Cancer Therapy

Recent studies have shown that this compound can selectively inhibit cytochrome P450 enzymes involved in drug metabolism, which could enhance the efficacy of anticancer agents by reducing their metabolic clearance . Furthermore, it has demonstrated cytotoxic effects on human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, indicating its potential as an anticancer agent .

Table 3: Medicinal Applications and Findings

Application AreaFindings
Cancer TreatmentSelective inhibition of cytochrome P450 enzymes; cytotoxicity against cancer cell lines (A549, MCF-7).
Therapeutic AgentPotential for treating various diseases including cancer and inflammatory conditions.

Industrial Applications

In addition to its laboratory uses, this compound is also utilized in industrial applications such as the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Evaluation : A study synthesized a series of novel derivatives that exhibited varying degrees of biological activity against cancer cell lines, emphasizing the importance of structural modifications on biological efficacy .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound interacts with specific molecular targets involved in inflammation and cancer progression, potentially leading to new therapeutic strategies.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Chromenone Derivatives

Structural Modifications and Molecular Properties

The following table summarizes key structural and physicochemical differences between 7-ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 7-OCH₂CH₃, 3-C₆H₅, 2-CF₃ Not specified Not specified High lipophilicity (ethoxy group); stable in DMSO solutions
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one 7-OH, 3-(4-OCH₃-C₆H₄), 2-CF₃ C₁₇H₁₁F₃O₄ 336.26 Reduced lipophilicity (hydroxy group); increased hydrogen-bonding capacity
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one 7-OCH₃, 3-(2-OCH₃-C₆H₄), 2-CF₃ C₁₈H₁₃F₃O₄ 350.29 Enhanced metabolic stability (methoxy groups); steric hindrance at phenyl position
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one 7-OH, 3-(4-Cl-3-CH₃-C₆H₃O), 2-CF₃ C₁₇H₁₀ClF₃O₄ 378.71 Electrophilic chlorine substituent; potential for halogen bonding interactions
6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one 6-CH₂CH₃, 3-(4-F-C₆H₄O), 7-OH, 2-CH₃ C₁₉H₁₇FO₄ 344.34 Ethyl and methyl groups increase steric bulk; fluorophenoxy enhances polarity
Position 7 Modifications
  • Ethoxy vs. Hydroxy/Methoxy : The ethoxy group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to hydroxy (logP ~2.8) or methoxy (logP ~3.0) groups, improving membrane permeability .
Position 3 Modifications
  • Phenyl vs. Substituted Aromatic Groups: The unsubstituted phenyl group in the target compound minimizes steric hindrance, whereas analogues with methoxy-, chloro-, or fluorophenoxy groups (e.g., ) introduce steric and electronic effects that modulate binding specificity.
Trifluoromethyl Group at Position 2
  • This feature is shared across multiple analogues () .
  • NMR Sensitivity: The trifluoromethyl group’s chemical shift dispersion in ¹⁹F NMR (as noted in ) allows precise tracking of environmental changes, a property critical for studying protein-ligand interactions .

Biological Activity

7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one is a member of the flavonoid family, specifically classified under the coumarin derivatives. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H14F3O3\text{C}_{17}\text{H}_{14}\text{F}_3\text{O}_3

This compound features a trifluoromethyl group which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by modulating the TLR4/MAPK signaling pathway. In vivo studies demonstrated that treatment with this compound significantly reduced inflammation in models of acute and chronic inflammatory diseases.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-612045
TNF-α15055

Anticancer Activity

This compound has shown promising results in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound induces apoptosis through activation of caspase pathways and inhibition of cell proliferation.

Case Study:
In a study assessing its anticancer effects on A549 cells, the compound exhibited an IC50 value of approximately 22 µg/mL, indicating significant cytotoxicity compared to standard chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Cytokine Modulation : It downregulates the expression of pro-inflammatory cytokines.
  • Apoptotic Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For instance, modifications to the phenyl ring have been explored to improve potency against specific targets.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus, C. albicans
Anti-inflammatoryReduced IL-6 and TNF-α levels
AnticancerInduced apoptosis in A549 cells

Q & A

Q. What are the common laboratory synthesis routes for 7-Ethoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one?

A typical synthesis involves condensation reactions of substituted phenols with ethyl phenylpropiolate derivatives under catalytic conditions. For example:

  • Step 1 : Base-mediated cyclization (e.g., NaOH in ethanol) with hydrogen peroxide to form the chromenone core .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the trifluoromethyl and ethoxy groups. Propargyl bromide and K₂CO₃ in DMF have been used for similar intermediates .
  • Catalysts : FeCl₃ in tetrahydrofuran (THF) is effective for one-pot chromenone synthesis, though yields may require optimization .

Q. Which spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., trifluoromethyl, ethoxy) and aromatic proton environments. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-O-C stretches for the ethoxy group .
  • X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects, as demonstrated for structurally related chromenones .

Q. How can researchers address solubility challenges during bioactivity assays?

  • Solvent Systems : Use DMSO for initial stock solutions, followed by dilution in PBS or cell culture media.
  • Surfactants : Polysorbate-80 (0.1–1%) improves aqueous dispersion for in vitro studies .
  • Co-solvents : Ethanol or acetonitrile (≤5% v/v) can enhance solubility without cytotoxicity .

Q. What are the recommended safety protocols for handling this compound?

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂, AlCl₃) to FeCl₃, which may reduce side reactions .
  • Reaction Monitoring : Use HPLC or TLC to identify intermediates and optimize reaction time.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive steps .

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and carbon assignments, especially for crowded aromatic regions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structures .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or vary phenyl groups) and test against bacterial/fungal strains .
  • Docking Studies : Use AutoDock Vina to simulate interactions with microbial enzymes (e.g., CYP450 or DNA gyrase) and correlate binding energy with experimental IC₅₀ values .

Q. How can researchers address discrepancies in biological assay reproducibility?

  • Standardized Protocols : Pre-treat cells with identical passage numbers and culture conditions.
  • Positive Controls : Include known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .
  • Dose-Response Curves : Use at least three independent replicates to calculate EC₅₀/IC₅₀ values with error margins .

Q. What computational methods predict the environmental impact of this compound?

  • QSAR Models : Estimate biodegradability and toxicity using tools like EPI Suite.
  • Molecular Dynamics (MD) : Simulate interactions with soil or water systems to assess persistence .

Methodological Notes

  • Data Contradictions : For example, highlights yield limitations in FeCl₃-mediated synthesis, while suggests microwave methods improve efficiency.
  • Advanced Characterization : X-ray crystallography () is critical for resolving ambiguous substituent orientations.

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